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Abstract
(-)-Viburnitol, a naturally occurring cyclitol, has garnered interest within the scientific

community for its potential biological activities. As a member of the inositol stereoisomers, its

physicochemical properties are crucial for understanding its pharmacokinetics, stability, and

interaction with biological systems. This technical guide provides a comprehensive overview of

the known physicochemical characteristics of (-)-Viburnitol, including detailed experimental

protocols for their determination. This document is intended to serve as a foundational resource

for researchers engaged in the study and development of (-)-Viburnitol and its derivatives.

Introduction
(-)-Viburnitol, systematically named (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol, is a

polyhydroxylated cycloalkane, also known as a cyclitol. These compounds are of significant

interest in medicinal chemistry due to their structural similarity to carbohydrates, which allows

them to interact with various biological targets, including enzymes and receptors.

Understanding the fundamental physicochemical properties of (-)-Viburnitol is a prerequisite

for any rational drug design and development program. This guide synthesizes the available

data on its properties and provides standardized methodologies for their experimental

verification.
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Physicochemical Properties
The following table summarizes the key physicochemical properties of (-)-Viburnitol. It is
important to note that while some data are available from reliable sources, experimentally

verified values for certain properties, such as the melting point and specific optical rotation, can

be scarce or variable in the literature.

Property Value Source

IUPAC Name
(1S,2R,4S,5S)-cyclohexane-

1,2,3,4,5-pentol
[1]

Molecular Formula C₆H₁₂O₅ [1]

Molecular Weight 164.16 g/mol [1]

CAS Number 15550-32-0

Melting Point
Data not consistently available

in cited literature.

Boiling Point Data not available.

Solubility

Expected to be soluble in

water and polar organic

solvents.

Optical Rotation ([α]D) -2.7° (computed) [1]

Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and

reproducible physicochemical data. The following sections outline the methodologies for

determining the key properties of (-)-Viburnitol.

Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid like (-)-Viburnitol, a
sharp melting range is expected for a pure sample.

Methodology:
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Sample Preparation: A small amount of crystalline (-)-Viburnitol is finely powdered and

packed into a capillary tube to a height of 2-3 mm.

Apparatus: A calibrated digital melting point apparatus is used.

Procedure:

The capillary tube containing the sample is placed in the heating block of the apparatus.

The temperature is raised at a rate of 10-20°C per minute until it is approximately 20°C

below the expected melting point.

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

The temperature at which the first drop of liquid appears is recorded as the onset of

melting.

The temperature at which the last crystal melts is recorded as the completion of melting.

The melting point is reported as a range from the onset to the completion of melting.

Optical Rotation Measurement
As a chiral molecule, (-)-Viburnitol rotates the plane of polarized light. The specific rotation is a

characteristic property that depends on the wavelength of light, temperature, solvent, and

concentration.

Methodology:

Sample Preparation: A solution of (-)-Viburnitol of a known concentration (e.g., c = 1 g/100

mL) is prepared in a suitable solvent (e.g., water or ethanol).

Apparatus: A calibrated polarimeter, typically using the sodium D-line (589 nm) as the light

source, is employed. The sample cell should have a known path length (e.g., 1 dm).

Procedure:

The polarimeter is calibrated with the pure solvent to obtain a zero reading.
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The sample cell is filled with the (-)-Viburnitol solution, ensuring no air bubbles are

present in the light path.

The observed rotation (α) is measured at a constant temperature (e.g., 20°C or 25°C).

The specific rotation [α] is calculated using the following formula:

[α]λT = (100 × α) / (l × c)

where:

T is the temperature in degrees Celsius.

λ is the wavelength of the light source.

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters.

c is the concentration of the solution in g/100 mL.

Potential Biological Activity and Signaling Pathways
While specific signaling pathways for (-)-Viburnitol have not been elucidated in the reviewed

literature, its structural similarity to inositols and other cyclitols suggests potential biological

activities. Cyclitols are known to act as inhibitors of glycosidases, enzymes that play crucial

roles in various physiological and pathological processes.

Glycosidase Inhibition
Many cyclitol derivatives, such as conduritols and valienamine, are potent inhibitors of

glycosidases.[2][3][4][5] This inhibition is often achieved by mimicking the transition state of the

natural substrate. Given its structure, (-)-Viburnitol could potentially interact with the active

sites of specific glycosidases, thereby modulating their activity. Further research is warranted to

explore this potential.

The general workflow for investigating the glycosidase inhibitory activity of (-)-Viburnitol is
depicted below.
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Experimental workflow for assessing glycosidase inhibition.

Conclusion
This technical guide provides a summary of the known physicochemical properties of (-)-

Viburnitol and detailed protocols for their experimental determination. While foundational data

exists, further research is required to establish a complete and experimentally verified profile,

particularly for its melting point and specific optical rotation. The potential of (-)-Viburnitol as a

glycosidase inhibitor, based on the activities of related cyclitols, presents an exciting avenue for

future investigation. The methodologies and information presented herein are intended to

support and guide researchers in their exploration of this promising natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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